Erybidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Erybidine is a complex alkaloid derived from the Erythrina species, particularly Erythrina x bidwillii. This compound is part of a larger class of natural products known as erythrina alkaloids, which are characterized by their unique structural frameworks and biological activities. Erybidine has garnered attention for its potential pharmacological properties and has been the subject of various studies aimed at understanding its chemical nature and biological effects.

The synthesis of erybidine has been explored using various methods:

- Photochemical Synthesis: This method involves the irradiation of precursor compounds under specific conditions to yield erybidine. The process capitalizes on the unique reactivity of the starting materials in the presence of light .

- Chemical Transformations: Erybidine can also be synthesized through classical organic reactions involving alkaloid precursors, such as those derived from Erythrina species .

Erybidine's unique properties make it suitable for several applications:

- Pharmaceutical Development: Due to its biological activities, erybidine is being investigated for potential use in developing new analgesics or anticancer agents.

- Research Tool: As a representative erythrina alkaloid, it serves as a model compound for studying structure-activity relationships within this class of compounds.

Interaction studies involving erybidine focus on its effects on biological systems:

- Receptor Interactions: Preliminary studies suggest that erybidine may interact with various receptors in the nervous system, which could explain its antinociceptive properties.

- Synergistic Effects: Research into combinations with other compounds may reveal synergistic effects that enhance its therapeutic potential .

Erybidine shares structural and functional similarities with several other erythrina alkaloids. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Erythroidine | Alkaloid | Antinociceptive | Stronger analgesic effects |

| Erythraline | Alkaloid | Antimicrobial | Exhibits antibacterial properties |

| Bractazonine | Dibenz[d,f]azonine | Cytotoxic | Unique dibenzene structure |

| Neodihydrothebaine | Alkaloid | Antinociceptive | Related but distinct structural features |

Erybidine is unique due to its specific structural characteristics and distinct pharmacological profile compared to these related compounds. Its synthesis and biological activity continue to be areas of active research, contributing to our understanding of erythrina alkaloids and their potential therapeutic uses.

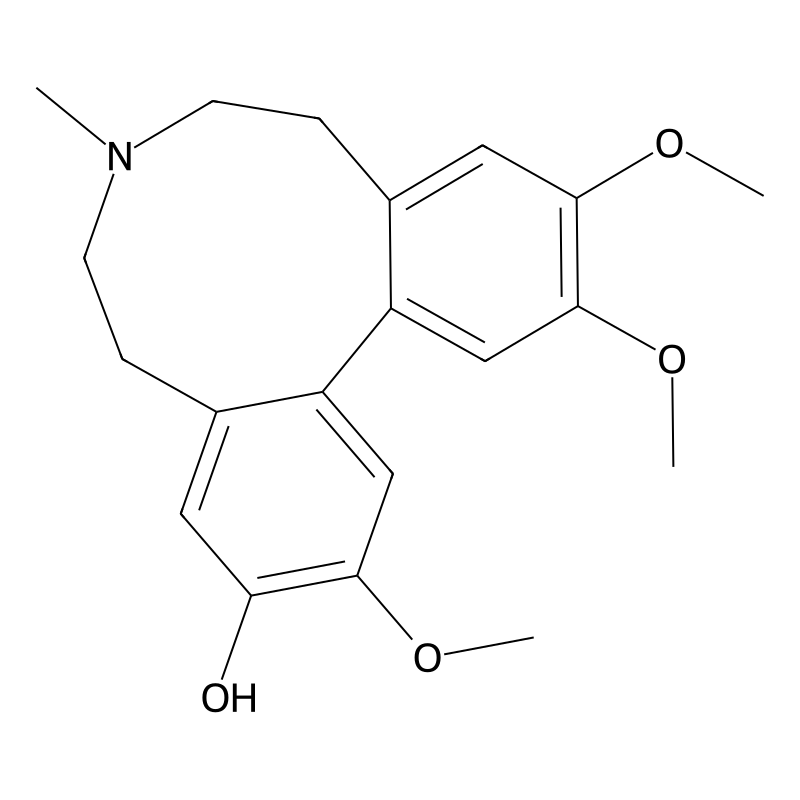

Erybidine, a dibenz(d,f)azonine alkaloid with the chemical name 5H-Dibenz(d,f)azonin-3-ol, 6,7,8,9-tetrahydro-2,11,12-trimethoxy-7-methyl-, represents a significant compound within the diverse alkaloid profile of Erythrina species [1]. The molecular formula of erybidine is C20H25NO4 with a molecular weight of 343.4 g/mol, featuring key functional groups including a hydroxyl group, three methoxy groups, and a tertiary amine [1] [2].

Table 1: Chemical Properties of Erybidine

| Property | Description |

|---|---|

| Chemical Name | 5H-Dibenz(d,f)azonin-3-ol, 6,7,8,9-tetrahydro-2,11,12-trimethoxy-7-methyl- |

| Molecular Formula | C20H25NO4 |

| Molecular Weight | 343.4 g/mol |

| Chemical Structure Type | Dibenz(d,f)azonine alkaloid |

| Functional Groups | Hydroxyl group, methoxy groups, tertiary amine |

| Natural Sources | Erythrina mexicana (primary), Erythrina poeppigiana, Erythrina variegata |

Coclaurine-Norreticuline Precursor Utilization

The biosynthesis of erybidine in Erythrina species follows a complex pathway that begins with the utilization of specific precursors [4]. Research has demonstrated that the previously assumed precursor (S)-norprotosinomenine is not incorporated into Erythrina alkaloids [16]. Instead, (S)-coclaurine and (S)-norreticuline serve as the primary precursors in the biosynthetic pathway leading to erybidine and other Erythrina alkaloids [16] [4].

The coclaurine-norreticuline pathway operates through several key steps [16]:

- Initial formation of benzylisoquinoline intermediates from the precursors (S)-coclaurine and (S)-norreticuline [16]

- Enzymatic modifications by O-methyltransferases and P450 monooxygenases to create the appropriate intermediates for subsequent reactions [25]

- Specific orientation of these intermediates to facilitate the critical oxidative coupling step [25]

This pathway represents a significant departure from earlier hypotheses about Erythrina alkaloid biosynthesis, as demonstrated through feeding experiments with 13C-labeled precursors that showed exclusive labeling at position C-10 in the resulting alkaloids [16]. This finding conclusively excludes the participation of symmetrical intermediates of the diphenoquinone type in the biosynthetic process [16] [4].

Table 4: Biosynthetic Pathway of Erythrina Alkaloids

| Pathway Step | Compounds/Process | Enzymes/Catalysts | Notes |

|---|---|---|---|

| Initial Precursors | (S)-Coclaurine and (S)-Norreticuline | Norcoclaurine synthase | Derived from tyrosine via dopamine pathway |

| Intermediate Formation | Formation of benzylisoquinoline intermediates | O-methyltransferases, P450 monooxygenases | Accumulation in specific tissues |

| Oxidative Coupling | p-p' Oxidative phenolic coupling | Cytochrome P450 enzymes | Key step in erythrina alkaloid formation |

| Rearrangement | Dienone-phenol rearrangement | Non-enzymatic | Creates the characteristic spiro structure |

| Final Modifications | Methylation, hydroxylation, or oxidation | O-methyltransferases, oxidases | Tissue-specific modifications |

Oxidative Coupling Mechanisms

The critical step in erybidine biosynthesis involves an oxidative coupling mechanism that creates the characteristic dibenz(d,f)azonine structure [7] [22]. This process occurs through a p-p' oxidative phenolic coupling reaction catalyzed by cytochrome P450 enzymes [25] [22]. The coupling mechanism begins with the formation of radical species at para positions of the aromatic rings, followed by carbon-carbon bond formation [7] [24].

Several types of oxidative coupling can occur in Erythrina alkaloid biosynthesis, but the p-p' coupling specifically leads to the formation of the dibenz(d,f)azonine structure characteristic of erybidine [25] [23]. This contrasts with other coupling patterns such as o-p' coupling (leading to spirobenzylisoquinoline structures) or o-o' coupling (resulting in aporphine alkaloids) [7] [22].

Table 5: Oxidative Coupling Mechanisms in Erythrina Alkaloid Biosynthesis

| Coupling Type | Resulting Structure | Mechanism | Required Conditions |

|---|---|---|---|

| p-p' Coupling | Dibenz(d,f)azonine (e.g., Erybidine) | Radical formation at para positions followed by C-C bond formation | Oxidizing enzymes (P450), proper substrate orientation |

| o-p' Coupling | Spirobenzylisoquinoline | Radical formation between ortho and para positions | Different substrate orientation, specific oxidizing conditions |

| o-o' Coupling | Aporphine alkaloids | Radical formation at ortho positions | Specific substrate structure, different oxidizing conditions |

Following the oxidative coupling, a dienone-phenol rearrangement occurs, which is typically non-enzymatic [25] [24]. This rearrangement is crucial for creating the final structural framework of erybidine [22]. The final steps in the biosynthesis involve various modifications such as methylation, hydroxylation, or oxidation, which are often tissue-specific and contribute to the diversity of Erythrina alkaloids [24] [25].

Ecological Distribution in Fabaceae

The Fabaceae family, particularly the genus Erythrina, demonstrates a strong relationship with soil conditions that influences the distribution and alkaloid content of its species [13]. Erybidine occurs naturally in several Erythrina species, with varying concentrations and distributions across different geographical regions [10].

Erythrina mexicana as Primary Source

Erythrina mexicana stands as the primary natural source of erybidine [8] . This species is predominantly found in Mexico, particularly in the Oaxaca region, where it has been extensively studied for its alkaloid content [14] [8]. Research has shown that E. mexicana produces erybidine in higher concentrations compared to other Erythrina species [8] [14].

The alkaloid profile of E. mexicana is diverse, with erybidine occurring alongside other significant alkaloids including erysotrine, erythraline, and erythratidine [8] [14]. Gas chromatography-mass spectrometry (GC/MS) analyses have revealed that the concentration of erybidine and other alkaloids varies among different plant organs, with the highest concentrations typically found in flowers and seeds [8] [14].

Studies on E. mexicana have identified several plant parts containing erybidine [14]:

- Seeds - particularly mature and dry seeds contain significant amounts of erybidine [8]

- Flowers - high erybidine content has been detected [14]

- Leaves - contain lower concentrations of erybidine compared to reproductive structures [8]

Table 6: Tissue Distribution of Alkaloids in Erythrina mexicana

| Plant Tissue | Erybidine Content | Other Major Alkaloids |

|---|---|---|

| Flowers | High | Erysotrine, Erythraline |

| Young Seeds | Low | Erysotrine, β-erythroidine |

| Mature Seeds | Moderate | Erysotrine, Erythraline, Erythratidine |

| Dry Seeds | High | Erysotrine, Erythraline, Erythratidine |

| Young Pods | Very Low | Erysotrine |

| Mature Pods | Low | Erysotrine, Erythraline |

| Dry Pods | Very Low | Erysotrine |

| Leaves | Low | Erysotrine, Erythraline |

| Bark | Moderate | Erythraline, Erysodine |

Secondary Occurrences in E. poeppigiana and E. variegata

While Erythrina mexicana serves as the primary source of erybidine, the compound has also been identified in other Erythrina species, notably Erythrina poeppigiana and Erythrina variegata, albeit in lower concentrations [10]. These species represent secondary sources of the alkaloid and exhibit different geographical distributions .

Erythrina poeppigiana is predominantly found in Central and South America [10]. Studies have detected erybidine in the bark and leaves of this species, though at moderate concentrations compared to E. mexicana [10]. Research on genetic clones of E. poeppigiana has confirmed the presence of erybidine alongside other biologically active alkaloids such as β-erythroidine, α-erythroidine, and erythraline [10].

Erythrina variegata, distributed across tropical Asia and Pacific Islands, contains erybidine in relatively low concentrations . The compound has been identified primarily in the bark and leaves of this species . The lower concentration of erybidine in E. variegata suggests that the biosynthetic pathway may be less active or differently regulated in this species compared to E. mexicana .

Table 2: Erythrina Species Containing Erybidine

| Species | Primary Location | Plant Parts Containing Erybidine | Relative Abundance |

|---|---|---|---|

| Erythrina mexicana | Mexico (Oaxaca region) | Seeds, Flowers, Leaves | High (Primary source) |

| Erythrina poeppigiana | Central and South America | Bark, Leaves | Moderate |

| Erythrina variegata | Tropical Asia and Pacific Islands | Bark, Leaves | Low |

Temporal Variations in Plant Tissue Accumulation

The accumulation of erybidine and other alkaloids in Erythrina species demonstrates significant temporal variations across different plant tissues and developmental stages [5] [12]. These variations are closely linked to changes in nitrogen metabolism during plant development [5].

Research has shown that alkaloids, including erybidine, accumulate not only at the end of maturation in seeds but also in young tissues [5]. On a dried basis, high content of alkaloids has been observed in flowers and dry seeds, while dry pods contain comparatively lower levels [5]. The highest concentrations of erybidine are typically found in mature seeds and flowers [5] [8].

The temporal pattern of alkaloid accumulation correlates inversely with changes in nitrogen distribution within plant tissues [5]. As plants develop from flowering to seed maturation, protein nitrogen content increases while non-protein nitrogen levels decrease [5]. This relationship suggests that alkaloid biosynthesis may serve as a mechanism for nitrogen storage and utilization during plant development [5] [12].

Studies on the temporal variations in alkaloid content across different plant tissues have revealed several patterns [5] [12]:

- Flowers contain high levels of erybidine and other alkaloids, along with high non-protein nitrogen content but low protein nitrogen [5]

- Young seeds show moderate alkaloid content with balanced protein and non-protein nitrogen levels [5]

- Mature seeds exhibit very high alkaloid concentrations with high protein nitrogen but low non-protein nitrogen content [5]

- Dry seeds maintain high alkaloid levels with similar nitrogen distribution to mature seeds [5]

- Pods (without seeds) generally contain lower alkaloid concentrations throughout development [5]

Table 3: Temporal Variations in Alkaloid Accumulation in Erythrina Species

| Plant Tissue | Total Alkaloid Content | Protein Nitrogen | Non-protein Nitrogen |

|---|---|---|---|

| Flowers | High | Low | High |

| Young Seeds | Moderate | Moderate | Moderate |

| Mature Seeds | Very High | High | Low |

| Dry Seeds | High | High | Low |

| Young Pods | Low | Low | Moderate |

| Mature Pods | Low | Moderate | Low |

| Dry Pods | Very Low | Low | Very Low |

| Leaves | Moderate | Moderate | Moderate |

The temporal variations in erybidine accumulation appear to be regulated by both genetic and environmental factors [10] [12]. Research on genetic clones of Erythrina species has indicated that the expression of alkaloids, including erybidine, is at least partially under genetic control [10]. The differences in alkaloid composition between species and between tissues within the same species are more quantitative than qualitative in nature [10] [5].